![molecular formula C14H15BN2O4 B1519899 (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid CAS No. 913835-67-3](/img/structure/B1519899.png)
(1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid
Overview
Description
(1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid, also known as (1-t-Boc-6-CN-Ind-2-yl)Boronic Acid or Boc-Ind-CN-Boronic Acid, is a boronic acid containing an indole moiety and a cyano group. It is a versatile building block for organic synthesis, and has been used in a variety of applications, including drug discovery, materials science, and biochemistry.
Scientific Research Applications
Synthesis and Catalyst Efficiency
The tert-butoxycarbonyl (Boc) protecting group is pivotal in organic synthesis, especially for protecting amines. It is resistant to racemization during peptide synthesis, making the N-Boc moiety vital for generating N-tert-butoxycarbonyl amino acids. Heteropoly acid H3PW12O40 has been identified as an efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate at room temperature, showcasing no competitive side products and providing a straightforward route to N-Boc derivatives in excellent yields (Heydari et al., 2007).
Advances in Boronic Acid Derivatives
Research on terphenylboronic acid derivatives has demonstrated their ability to control stereochemistry in synthetic organic reactions. Specifically, these compounds can distinguish α and β anomers of 2-deoxyribofuranosides, indicating their potential in selective synthesis and recognition processes (Yamashita et al., 1996).
Cross-Coupling Reaction Enhancements
The preparation of tert-butyl esters via Pd-catalyzed tert-butoxycarbonylation of (hetero)aryl boronic acid derivatives represents a novel protocol. This approach yields up to 94% by utilizing palladium acetate and triphenylphosphine as a catalyst system, opening new pathways for synthesizing compounds including benzenes, pyridines, and quinolines boronic acids or boronic acid pinacol esters (Li et al., 2014).
properties
IUPAC Name |
[6-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BN2O4/c1-14(2,3)21-13(18)17-11-6-9(8-16)4-5-10(11)7-12(17)15(19)20/h4-7,19-20H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEBTZMIQZVUSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657156 | |
Record name | [1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
913835-67-3 | |
Record name | [1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Cyano-1H-indole-2-boronic acid, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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